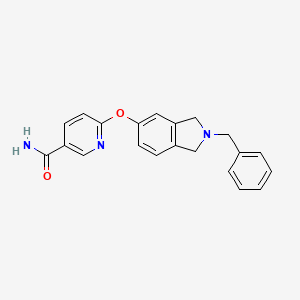
6-(2-Benzylisoindolin-5-yloxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-benzylisoindolin-5-yloxy)nicotinamide is a small molecular compound with the chemical formula C21H19N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-benzylisoindolin-5-yloxy)nicotinamide typically involves the following steps:
Formation of Isoindolinone Intermediate: The initial step involves the synthesis of the isoindolinone intermediate through a cyclization reaction.
Benzylation: The intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Nicotinamide: The final step involves coupling the benzylisoindolinone with nicotinamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(2-benzylisoindolin-5-yloxy)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
6-(2-benzylisoindolin-5-yloxy)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a discovery agent in the development of new drugs, particularly as an opioid receptor antagonist.
Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 6-(2-benzylisoindolin-5-yloxy)nicotinamide involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating pain and other physiological responses . The pathways involved include inhibition of signal transduction processes mediated by these receptors .
Comparison with Similar Compounds
Similar Compounds
6-(2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide: Another opioid receptor antagonist with a similar structure.
Carboxamido-biaryl ethers: A class of compounds known for their opioid receptor antagonistic properties.
Uniqueness
6-(2-benzylisoindolin-5-yloxy)nicotinamide is unique due to its specific benzylisoindolinone structure, which imparts distinct pharmacological properties. Its ability to act as a potent opioid receptor antagonist makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
6-[(2-benzyl-1,3-dihydroisoindol-5-yl)oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c22-21(25)16-7-9-20(23-11-16)26-19-8-6-17-13-24(14-18(17)10-19)12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H2,22,25) |
InChI Key |
GGVSFVBTUMOASO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)OC4=NC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10794216.png)
![2-Chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine](/img/structure/B10794221.png)
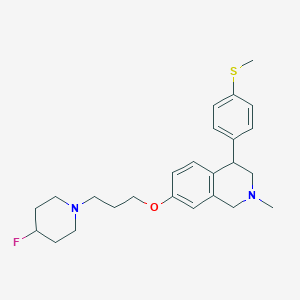
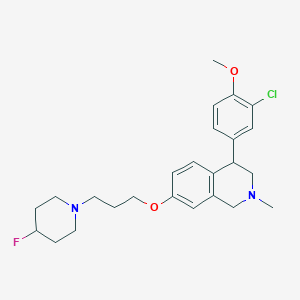
![5,7,8,9,9a,10-Hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine](/img/structure/B10794232.png)
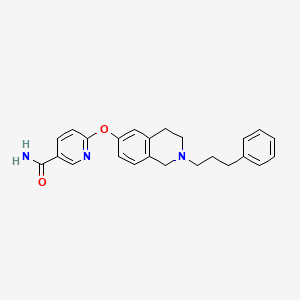
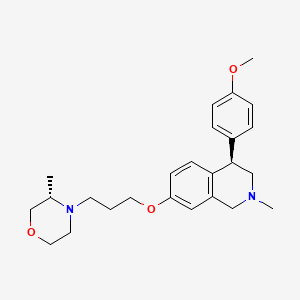
![1-(2,2-Diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine](/img/structure/B10794243.png)
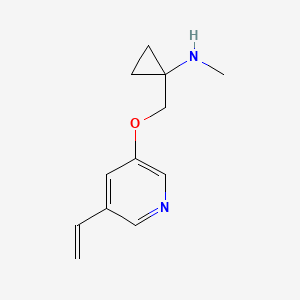
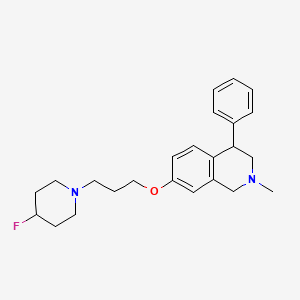
![N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10794257.png)
![6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794271.png)
